Phenyl(4-(p-tolylamino)phenyl)methanone
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Overview
Description
Phenyl(4-(p-tolylamino)phenyl)methanone is an organic compound with the molecular formula C20H17NO. It is a yellow solid that is used in various chemical and industrial applications. This compound is known for its unique structure, which includes a phenyl group, a p-tolylamino group, and a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(4-(p-tolylamino)phenyl)methanone can be synthesized through several methods. One common method involves the reaction of 4-aminobenzophenone with p-toluidine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process often involves multiple steps, including distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenyl(4-(p-tolylamino)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxyl derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Phenyl(4-(p-tolylamino)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenyl(4-(p-tolylamino)phenyl)methanone exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone
- Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
Phenyl(4-(p-tolylamino)phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C20H17NO |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
[4-(4-methylanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H17NO/c1-15-7-11-18(12-8-15)21-19-13-9-17(10-14-19)20(22)16-5-3-2-4-6-16/h2-14,21H,1H3 |
InChI Key |
QCUZVCYLUPIQSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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